2-(3-Ethylpentyl)piperidine
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Overview
Description
2-(3-Ethylpentyl)piperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 2-(3-Ethylpentyl)piperidine, can be achieved through several methods. One common approach is the [3+3] cycloaddition method, which is vital for constructing the piperidine ring . Another method involves the use of isolable iminium salts as versatile intermediates, facilitating the functionalization of the piperidine backbone . Additionally, the chlorination of amino alcohols using thionyl chloride (SOCl2) is a practical one-pot preparation method .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine derivatives, which is an effective way to synthesize piperidine compounds . This method is scalable and can produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylpentyl)piperidine can undergo various chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert pyridine derivatives to piperidine compounds.
Substitution: Substitution reactions, such as N-heterocyclization of primary amines with diols, can produce cyclic amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Thionyl chloride (SOCl2): For chlorination of amino alcohols.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other cyclic amines .
Scientific Research Applications
2-(3-Ethylpentyl)piperidine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Ethylpentyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, can activate signaling pathways such as NF-κB and PI3k/Aκt, which are involved in cancer progression . These compounds can induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Ethylpentyl)piperidine include other piperidine derivatives such as:
Piperine: An alkaloid with a piperidine nucleus, known for its therapeutic properties.
N-(piperidine-4-yl) benzamide: Investigated for its anticancer effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
2-(3-ethylpentyl)piperidine |
InChI |
InChI=1S/C12H25N/c1-3-11(4-2)8-9-12-7-5-6-10-13-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
OAFPXEUWGXMQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCC1CCCCN1 |
Origin of Product |
United States |
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